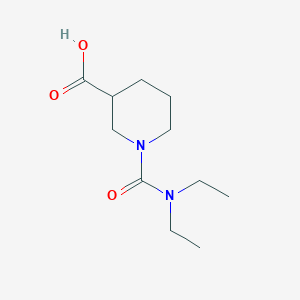

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

描述

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

准备方法

The synthesis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, which is reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the diethylcarbamoyl piperidine intermediate.

Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 3-position of the piperidine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

化学反应分析

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the diethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: Acidic or basic hydrolysis can cleave the diethylcarbamoyl group, resulting in the formation of piperidine-3-carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid is utilized in the design of novel pharmacological agents. The compound's structural characteristics allow for modifications that can enhance its biological activity against various targets, including receptors involved in pain modulation and neurotransmission.

Case Study: Analgesic Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant analgesic properties by acting on histamine H3 and sigma-1 receptors. This dual-targeting approach may improve therapeutic outcomes in pain management, particularly for neuropathic pain conditions .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on proteasome inhibition, which is crucial in cancer therapy. By forming covalent bonds with specific enzymes, it can effectively inhibit their activity, leading to potential therapeutic applications in oncology.

Case Study: Cancer Research

A study highlighted the effectiveness of piperidine derivatives in inhibiting enzymes related to cancer progression. The specific interactions of these compounds with target enzymes suggest a pathway for developing new cancer therapeutics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, makes it valuable for producing diverse compounds.

Synthesis Applications :

- Used in the synthesis of heterocyclic compounds.

- Acts as an intermediate in the preparation of agrochemicals and specialty chemicals .

The biological activities associated with this compound include:

作用机制

The mechanism of action of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

相似化合物的比较

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives such as:

1-(Diethylcarbamoyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

1-(Diethylcarbamoyl)piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

1-(Diethylcarbamoyl)piperidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

生物活性

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H19N2O3

- Molecular Weight : 239.29 g/mol

The compound features a piperidine ring substituted with a diethylcarbamoyl group and a carboxylic acid functional group, which contributes to its biological activity.

Pharmacological Potential

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various strains, suggesting its potential as an antimicrobial agent.

- CNS Effects : The compound has been evaluated for its effects on the central nervous system, showing promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thus influencing various physiological processes .

In Silico Studies

A recent study utilized computer-aided drug design techniques to evaluate the biological activity spectra of new piperidine derivatives, including this compound. The study employed tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict potential targets and pharmacological effects. Results indicated that the compound could interact with multiple receptors and enzymes, reinforcing its therapeutic potential across various medical fields .

Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results showed:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Neuropharmacological Assessment

In another study focused on neuropharmacology, the compound was administered to animal models to assess its effects on anxiety and depression-like behaviors. Behavioral tests indicated that it significantly reduced anxiety levels compared to control groups, suggesting a potential application in treating anxiety disorders.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid?

- Methodological Answer : Synthesis optimization requires protecting group strategies, reaction stoichiometry, and purification. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen (e.g., using Boc anhydride) prevents undesired side reactions. Carboxylation at the 3-position can be achieved via hydrolysis of ester intermediates under basic conditions (e.g., LiOH in THF/water mixtures). Critical parameters include temperature control (20–25°C for Boc deprotection) and monitoring reaction progress via LC-MS (e.g., [M+H]+ peaks at ~439 m/z) . Purification via acidification (pH 4) and filtration minimizes impurities.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry and stereochemistry (e.g., piperidine ring protons at δ 3.5–4.0 ppm for carbamoyl groups) .

- LC-MS : Verify molecular weight and purity (e.g., retention time ~0.5 min under 5–95% acetonitrile gradients) .

- Elemental Analysis : Validate empirical formula (e.g., C11H19N2O3 requires C 58.65%, H 8.46%) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H301) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- First Aid : For skin contact, wash with water for 15 minutes; consult a physician immediately if ingested .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or compound purity.

- Purity Validation : Use HPLC (>95% purity) and peptide content analysis to exclude batch variability (e.g., TFA content <1% for cell assays) .

- Assay Replication : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) across labs.

- Computational Docking : Compare binding poses (e.g., using AutoDock Vina) to identify steric clashes or solvation effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Systematic Substitution : Modify the diethylcarbamoyl group (e.g., replace with methyl or cyclopropyl) to assess steric/electronic effects .

- In Vitro Testing : Evaluate inhibitory activity (e.g., IC50 against acetylcholinesterase) using fluorometric assays .

- Crystallography : Co-crystallize with target proteins (e.g., MAO-A/B isoforms) to identify critical hydrogen bonds .

Q. How can chiral resolution challenges be addressed during synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients (85:15 v/v) to separate enantiomers .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester intermediates (e.g., Candida antarctica lipase B) .

Q. What computational methods predict solubility and formulation compatibility?

- Methodological Answer :

属性

IUPAC Name |

1-(diethylcarbamoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-6-9(8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKVIKPFNFHRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。